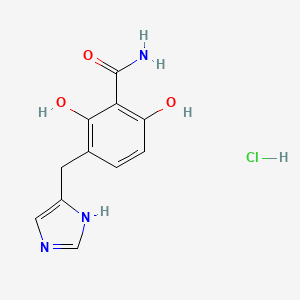
Benzamide, 2,6-dihydroxy-3-(1H-imidazol-4-ylmethyl)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzamide, 2,6-dihydroxy-3-(1H-imidazol-4-ylmethyl)-, monohydrochloride: is a chemical compound with a complex structure that includes both benzamide and imidazole moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2,6-dihydroxy-3-(1H-imidazol-4-ylmethyl)-, monohydrochloride typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Benzamide Core: This step involves the reaction of a suitable benzoyl chloride with an amine to form the benzamide core.
Introduction of Hydroxy Groups: The hydroxy groups are introduced through hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Attachment of the Imidazole Moiety: The imidazole ring is introduced through a condensation reaction with an appropriate imidazole derivative.
Formation of the Hydrochloride Salt: The final step involves the reaction of the compound with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the imidazole ring or the benzamide core, potentially leading to the formation of amines or reduced imidazole derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzamide or imidazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, Benzamide, 2,6-dihydroxy-3-(1H-imidazol-4-ylmethyl)-, monohydrochloride is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
The compound has potential applications in medicine, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry
In industrial applications, this compound may be used in the production of specialty chemicals, polymers, or as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of Benzamide, 2,6-dihydroxy-3-(1H-imidazol-4-ylmethyl)-, monohydrochloride involves its interaction with specific molecular targets. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, while the benzamide core can interact with various enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Benzamide, 2,6-dihydroxy-3-(1H-imidazol-5-ylmethyl)-, hydrochloride: This compound has a similar structure but differs in the position of the imidazole ring.
2,6-Dihydroxybenzamide: Lacks the imidazole moiety, making it less versatile in certain applications.
Imidazole derivatives: Compounds with variations in the imidazole ring structure.
Uniqueness
The uniqueness of Benzamide, 2,6-dihydroxy-3-(1H-imidazol-4-ylmethyl)-, monohydrochloride lies in its combined benzamide and imidazole structure, which allows for diverse chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
127170-82-5 |
|---|---|
分子式 |
C11H12ClN3O3 |
分子量 |
269.68 g/mol |
IUPAC 名称 |
2,6-dihydroxy-3-(1H-imidazol-5-ylmethyl)benzamide;hydrochloride |
InChI |
InChI=1S/C11H11N3O3.ClH/c12-11(17)9-8(15)2-1-6(10(9)16)3-7-4-13-5-14-7;/h1-2,4-5,15-16H,3H2,(H2,12,17)(H,13,14);1H |
InChI 键 |
GADDMWCGXITNKV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1CC2=CN=CN2)O)C(=O)N)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


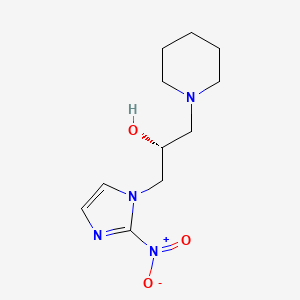
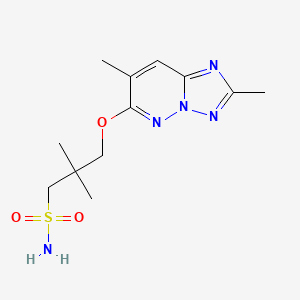
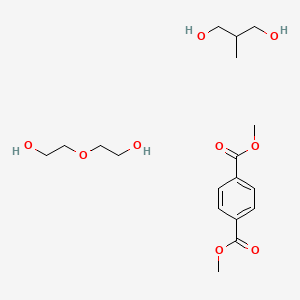
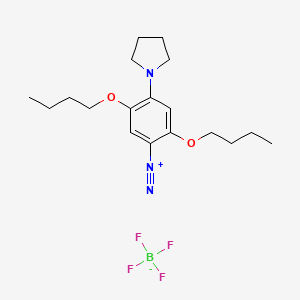
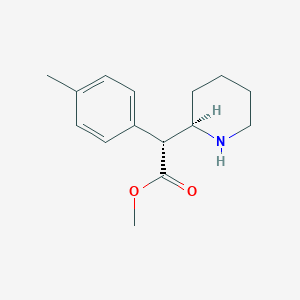
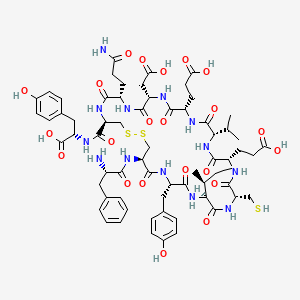
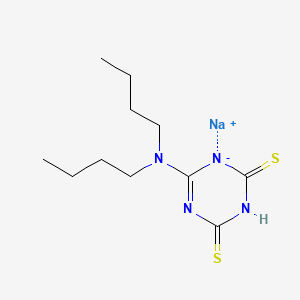
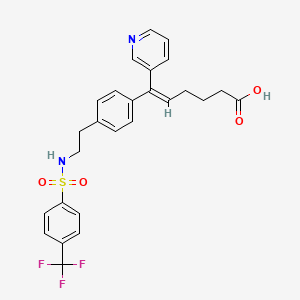
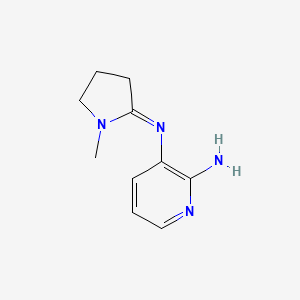
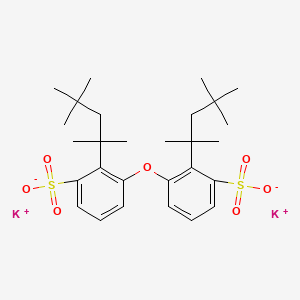
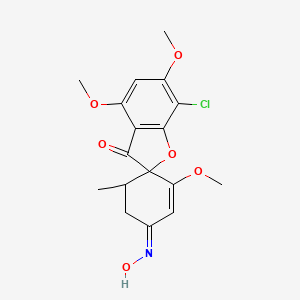


![3-[4-(3-ethylsulfonylpropyl)-1-bicyclo[2.2.2]octanyl]-4-methyl-5-[2-(trifluoromethyl)phenyl]-1,2,4-triazole;hydrochloride](/img/structure/B12765367.png)
